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Compound of Interest

Compound Name: 3-Methyl-3H-indol-3-ol

Cat. No.: B15072405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) characterization of 3-Methyl-3H-indol-3-ol. Due to the limited

availability of public experimental data for 3-Methyl-3H-indol-3-ol, this document uses the

closely related and well-characterized compound, 3-methyl-1H-indole, as a primary example to

illustrate the data presentation and interpretation. This approach provides a robust framework

for researchers performing similar characterizations.

Data Presentation: A Comparative Analysis
The structural elucidation of indole derivatives relies heavily on NMR and mass spectrometry.

Below is a summary of expected and observed spectral data for 3-methyl-1H-indole, which

serves as a reference for the characterization of 3-Methyl-3H-indol-3-ol.

Table 1: ¹H NMR Data Comparison
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Proton

3-methyl-1H-indole

(Observed, CDCl₃, 500 MHz)

Chemical Shift (δ) ppm[1]

Expected 3-Methyl-3H-indol-

3-ol Chemical Shift (δ) ppm

(Predicted)

NH 7.80 (s, 1H) -

C2-H 6.99 (s, 1H) ~7.0-7.2

C4-H 7.68 (d, J = 7.8 Hz, 1H) ~7.5-7.7

C5-H 7.22 (dd, J = 11.0, 3.9 Hz, 1H) ~7.2-7.4

C6-H 7.31 – 7.25 (m, 1H) ~7.1-7.3

C7-H 7.38 (d, J = 8.1 Hz, 1H) ~7.3-7.5

3-CH₃ 2.42 (d, J = 0.9 Hz, 3H) ~1.5-1.7

3-OH - ~2.0-4.0 (broad s)

Table 2: ¹³C NMR Data Comparison

Carbon

3-methyl-1H-indole

(Observed, CDCl₃, 125 MHz)

Chemical Shift (δ) ppm[1]

Expected 3-Methyl-3H-indol-

3-ol Chemical Shift (δ) ppm

(Predicted)

C2 121.76 ~140-145

C3 111.12
~70-75 (quaternary, bearing

OH)

C3a 128.43 ~130-135

C4 118.99 ~120-125

C5 122.02 ~125-130

C6 119.27 ~120-125

C7 111.83 ~115-120

C7a 136.41 ~150-155

3-CH₃ 9.82 ~20-25

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.rsc.org/suppdata/c5/ra/c5ra15822b/c5ra15822b1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra15822b/c5ra15822b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15072405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Mass Spectrometry Data Comparison

Analysis 3-methyl-1H-indole 3-Methyl-3H-indol-3-ol

Molecular Formula C₉H₉N C₉H₉NO

Molecular Weight 131.17 g/mol 147.17 g/mol

Ionization Mode Electron Ionization (EI)
Electrospray Ionization (ESI) or

EI

Observed [M]⁺ or [M+H]⁺ m/z 131 Expected m/z 147 or 148

Key Fragmentation Ions m/z 130, 103, 77
Expected loss of H₂O (m/z

129), loss of CH₃ (m/z 132)

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are general protocols

for the NMR and mass spectrometry analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on

the solubility of the compound.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected proton chemical shift range (typically 0-12

ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected carbon chemical shift range (typically 0-160

ppm).

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically

required compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as electrospray ionization (ESI) for polar compounds or electron ionization (EI) for more

volatile and thermally stable compounds.

ESI-MS Acquisition (for 3-Methyl-3H-indol-3-ol):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate to maximize the signal of the molecular ion.

EI-MS Acquisition (for 3-methyl-1H-indole):

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS).
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Use a standard electron energy of 70 eV.

Acquire data over a mass range appropriate for the compound's molecular weight.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel synthetic compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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